molecular formula C17H13F2NO3 B8357706 5-Acetylamino-6-(2,4-difluorophenoxy)-1-indanone

5-Acetylamino-6-(2,4-difluorophenoxy)-1-indanone

Cat. No. B8357706
M. Wt: 317.29 g/mol
InChI Key: ZUDBSSVBLLYQTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04375479

Procedure details

13.9 g of 6-(2,4-difluorophenoxy)-5-indanylamine in 93 ml of acetic acid was combined at 30° C. with 40 ml of acetic anhydride. Thereafter a solution of 11 g of chromium trioxide in 27 ml of water and 17 ml of acetic acid was added dropwise at 50° C. After another 40 minutes at 50° C., the mixture was cooled, poured on ice water, and vacuum-filtered. The residue was chromatographed over silica gel with dichloromethane-ethyl acetate, thus obtaining 9 g of 5-acetylamino-6-(2,4-difluorophenoxy)-1-indanone, mp 153° C., and subsequently 4 g of the isomeric 6-acetylamino-5-(2,4-difluorophenoxy)-1-indanone, mp 199° C.
Quantity
13.9 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
93 mL
Type
reactant
Reaction Step Three
Quantity
17 mL
Type
reactant
Reaction Step Four
Name
Quantity
27 mL
Type
solvent
Reaction Step Four
Quantity
11 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:18]=[C:17]([F:19])[CH:16]=[CH:15][C:3]=1[O:4][C:5]1[CH:13]=[C:12]2[C:8]([CH2:9][CH2:10][CH2:11]2)=[CH:7][C:6]=1[NH2:14].[C:20](OC(=O)C)(=[O:22])[CH3:21].[C:27](O)(=[O:29])[CH3:28]>O.[O-2].[O-2].[O-2].[Cr+6]>[C:20]([NH:14][C:6]1[CH:7]=[C:8]2[C:12](=[CH:13][C:5]=1[O:4][C:3]1[CH:15]=[CH:16][C:17]([F:19])=[CH:18][C:2]=1[F:1])[C:11](=[O:29])[CH2:10][CH2:9]2)(=[O:22])[CH3:21].[C:27]([NH:14][C:6]1[CH:7]=[C:8]2[C:12]([CH2:11][CH2:10][C:9]2=[O:22])=[CH:13][C:5]=1[O:4][C:3]1[CH:15]=[CH:16][C:17]([F:19])=[CH:18][C:2]=1[F:1])(=[O:29])[CH3:28] |f:4.5.6.7|

Inputs

Step One
Name
Quantity
13.9 g
Type
reactant
Smiles
FC1=C(OC2=C(C=C3CCCC3=C2)N)C=CC(=C1)F
Step Two
Name
Quantity
40 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Three
Name
Quantity
93 mL
Type
reactant
Smiles
C(C)(=O)O
Step Four
Name
Quantity
17 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
27 mL
Type
solvent
Smiles
O
Name
Quantity
11 g
Type
catalyst
Smiles
[O-2].[O-2].[O-2].[Cr+6]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled
ADDITION
Type
ADDITION
Details
poured on ice water
FILTRATION
Type
FILTRATION
Details
vacuum-filtered
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed over silica gel with dichloromethane-ethyl acetate

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
C(C)(=O)NC=1C=C2CCC(C2=CC1OC1=C(C=C(C=C1)F)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 9 g
Name
Type
product
Smiles
C(C)(=O)NC1=C(C=C2CCC(C2=C1)=O)OC1=C(C=C(C=C1)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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